4-oxo Tolimidone
Overview
Description
Preparation Methods
The synthesis of 4-oxo Tolimidone involves several steps. One method includes treating 3-methylphenol with bromoacetic acid ethyl ester, followed by formylation to obtain 3-methylphenoxyacetic acid ethyl ester. This intermediate is then reacted with thiourea to form the corresponding thiouracil, which is subsequently oxidized to yield this compound .
Chemical Reactions Analysis
4-oxo Tolimidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other uracil derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the uracil ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: The compound has been investigated for its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-oxo Tolimidone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting cellular processes and reducing the production of stomach acid, which helps in the treatment of peptic ulcers . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
4-oxo Tolimidone can be compared with other similar compounds such as:
5-Phenoxyuracil: Known for its poor activity as an enzyme inhibitor.
m-Fluorophenoxyuracil: Studied for its potential in cancer chemotherapy.
o-Tolyloxyuracil: Another derivative with different biological activities.
p-Tolyloxyuracil: Similar in structure but with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, particularly in the treatment of peptic ulcers .
Properties
IUPAC Name |
5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFQBWAGNWURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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